molecular formula C18H20BrNO B295041 N-benzyl-2-bromo-N-tert-butylbenzamide

N-benzyl-2-bromo-N-tert-butylbenzamide

Cat. No.: B295041
M. Wt: 346.3 g/mol
InChI Key: YMKOOZUSTFAMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-bromo-N-tert-butylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C16H20BrNO and a molecular weight of 322.24 g/mol.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-N-tert-butylbenzamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, particularly breast cancer cells. It has also been found to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-2-bromo-N-tert-butylbenzamide is its potential as a promising anticancer agent. Its synthesis is relatively straightforward, and it can be easily modified to improve its efficacy and selectivity. However, its cytotoxic effects may also pose a limitation in lab experiments, as it may affect the viability of other cells and organisms.

Future Directions

There are several future directions for the study of N-benzyl-2-bromo-N-tert-butylbenzamide. One direction is to further investigate its mechanism of action and its potential as an anticancer agent. Another direction is to explore its applications in material science, particularly in the development of organic semiconductors. Additionally, further studies are needed to fully understand its biochemical and physiological effects and potential side effects.

Synthesis Methods

N-benzyl-2-bromo-N-tert-butylbenzamide can be synthesized through a multi-step process. The first step involves the reaction of 2-bromo-N-tert-butylbenzamide with benzyl bromide in the presence of a base, such as potassium carbonate, to form this compound. The reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-benzyl-2-bromo-N-tert-butylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been explored as a potential dopant for organic semiconductors.

Properties

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

N-benzyl-2-bromo-N-tert-butylbenzamide

InChI

InChI=1S/C18H20BrNO/c1-18(2,3)20(13-14-9-5-4-6-10-14)17(21)15-11-7-8-12-16(15)19/h4-12H,13H2,1-3H3

InChI Key

YMKOOZUSTFAMIJ-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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